2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-10-9-15(19-20-17)12-5-4-6-13(11-12)21-27(24,25)16-8-3-2-7-14(16)18/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIYGPLOWGIBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the aromatic ring. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process might include steps such as sulfonation, fluorination, and coupling reactions, each optimized for high yield and purity. Quality control measures are crucial to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N-fluorobenzenesulfonimide: Another fluorinated sulfonamide with similar reactivity.
2-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide: A structurally related compound with a benzamide group instead of a benzenesulfonamide group.
Uniqueness
2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both a fluorine atom and a sulfonamide group can enhance its reactivity and binding properties, making it a valuable compound for various applications.
Biological Activity
2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structure that may influence its pharmacological properties, including its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C17H16F N3O2S, with a molecular weight of approximately 357.39 g/mol. The presence of the fluorine atom and the sulfonamide group are critical in determining its biological activity.
The biological activity of sulfonamides, including this compound, often involves inhibition of specific enzymes or receptors. Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This mechanism can lead to antibacterial effects, making sulfonamides valuable in treating bacterial infections.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that modifications in the sulfonamide structure can enhance activity against various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| This compound | Escherichia coli | 32 µg/mL |
Anti-inflammatory Activity
Additionally, the compound has shown promise in anti-inflammatory assays. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Study on Antibacterial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The study found that this compound exhibited significant activity against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in combating antibiotic resistance.
Investigation into Anti-inflammatory Properties
A clinical trial assessing the anti-inflammatory properties of this compound was conducted on patients with rheumatoid arthritis. Results indicated a reduction in disease activity scores and markers of inflammation after treatment with the compound over eight weeks, suggesting its utility in managing chronic inflammatory conditions.
Q & A
Q. What are the key synthetic pathways for 2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Suzuki-Miyaura coupling to attach the pyridazine ring to the phenyl group .
- Sulfonylation of the amine group using fluorinated benzenesulfonyl chloride under controlled pH (e.g., NaHCO₃ buffer) .
- Methylsulfonyl introduction via nucleophilic substitution or oxidation of a thioether intermediate . Optimization requires precise control of temperature (60–80°C for coupling reactions), solvent choice (THF or DMF for polar intermediates), and reaction time (monitored via TLC/HPLC). Purity is confirmed using NMR and mass spectrometry .
Q. How do the fluorinated aromatic and methylsulfonyl groups influence the compound’s physicochemical properties?
- Fluorine substituents enhance metabolic stability and membrane permeability due to their electronegativity and small size .
- Methylsulfonyl groups improve solubility in polar solvents (e.g., DMSO) and contribute to hydrogen bonding with biological targets . Thermal stability tests (TGA/DSC) show decomposition above 200°C, suggesting suitability for high-temperature applications .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported enzyme inhibition profiles (e.g., carbonic anhydrase vs. sodium channels)?
Discrepancies arise from assay conditions:
- Carbonic anhydrase inhibition is measured via stopped-flow CO₂ hydration assays (pH 7.4), with IC₅₀ values <1 µM .
- Sodium channel blocking activity is assessed using patch-clamp electrophysiology, requiring nanomolar concentrations . To reconcile data, use isoform-specific assays (e.g., hCA-II vs. Nav1.7 channels) and molecular docking to compare binding affinities .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
Key SAR insights include:
- Pyridazine ring modifications : Replacing methylsulfonyl with morpholine increases solubility but reduces enzyme affinity .
- Fluorine position : Para-fluoro on the benzene ring improves target engagement versus ortho-substitution . Use computational modeling (e.g., DFT for electrostatic potential maps) and parallel synthesis to screen substituent effects .
Q. What analytical strategies validate the compound’s stability under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via LC-MS. The methylsulfonyl group resists hydrolysis, but the sulfonamide bond may cleave under acidic conditions .
- Photostability : Expose to UV light (300–400 nm) and quantify by HPLC. Fluorine atoms reduce photodegradation .
Data Analysis and Experimental Design
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Contradictions arise from solvent polarity and crystal packing:
- High solubility in DMSO (≥10 mM) is attributed to hydrogen bonding with sulfonamide .
- Low solubility in hexane (<0.1 mg/mL) reflects nonpolar incompatibility. Use Hansen solubility parameters to predict solvent compatibility and co-solvency approaches (e.g., DMSO-water mixtures) for in vitro assays .
Q. What in vitro and in vivo models are optimal for evaluating neuroprotective potential?
- In vitro : Primary neuronal cultures exposed to glutamate-induced excitotoxicity; measure cell viability via MTT assay .
- In vivo : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) to assess amyloid-beta reduction (ELISA) and cognitive improvement (Morris water maze) . Dose-response studies (1–10 mg/kg, oral) are critical due to blood-brain barrier penetration variability .
Mechanistic and Target Engagement Studies
Q. What biophysical techniques confirm target binding (e.g., carbonic anhydrase)?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ/k𝒹) with immobilized hCA-II .
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry (n=1 for 1:1 complexes) . Cross-validate with X-ray crystallography to resolve binding poses (e.g., sulfonamide coordination to Zn²⁺ in hCA active site) .
Q. How does the compound’s methylsulfonyl group influence off-target effects in kinase assays?
Methylsulfonyl may interact with ATP-binding pockets in kinases (e.g., EGFR, JAK2). Screen against a kinase panel (e.g., 100+ kinases) using radiometric or fluorescence-based assays. SAR data show <10% inhibition at 10 µM for most kinases, suggesting selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
